![molecular formula C3Cl2LiNO2S2 B2823917 Lithium;2,5-dichloro-1,3-thiazole-4-sulfinate CAS No. 2580240-70-4](/img/structure/B2823917.png)
Lithium;2,5-dichloro-1,3-thiazole-4-sulfinate
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Overview
Description
“Lithium;2,5-dichloro-1,3-thiazole-4-sulfinate” is a chemical compound that contains lithium, a metal, and a 2,5-dichloro-1,3-thiazole-4-sulfinate group . The compound is a salt, with lithium serving as the cation .
Molecular Structure Analysis
Thiazole, a component of the compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis of Sulfonamides
A mild and general method for synthesizing sulfonamides involves the reaction of methyl sulfinates with lithium amides, followed by oxidation. This process yields a variety of sulfonamides without requiring hazardous reagents, impacting the synthesis of pharmaceuticals and agrochemicals (Ruano, Parra, Yuste, & Mastranzo, 2008).
Lithium–Sulfur Batteries
Improvements in lithium–sulfur (Li–S) battery performance have been achieved by using mixed imidazolium and lithium salts, enhancing discharge capacity and cycle life. Such advancements are crucial for developing more efficient energy storage systems (Kim, Jung, & Park, 2005).
Electrocatalysis for Energy Storage
Transition Metal Dichalcogenide (TMD) layers have been shown to stabilize polysulfide shuttles in Li-S batteries, promoting energy density and cycle stability. This research highlights the role of TMDs in enhancing Li-S battery technology (Babu, Masurkar, Al Salem, & Arava, 2017).
Metallation and Bromine to Lithium Exchange
Studies on polyhalogenothiazoles have led to efficient bromine to lithium exchange reactions, useful for creating various thiazole derivatives. Such chemical transformations are valuable for medicinal chemistry and material science applications (Athmani, Bruce, & Iddon, 1992).
Mechanism of Action
Target of Action
Lithium;2,5-dichloro-1,3-thiazole-4-sulfinate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interactions of this compound with its targets that result in these effects are currently unknown and may be a topic of future research.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific molecular and cellular effects of this compound remain to be elucidated.
properties
IUPAC Name |
lithium;2,5-dichloro-1,3-thiazole-4-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2NO2S2.Li/c4-1-2(10(7)8)6-3(5)9-1;/h(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFIMQFQBODROX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1(=C(SC(=N1)Cl)Cl)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2LiNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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